Gadolinium arsenide is synthesized from its constituent elements, gadolinium and arsenic. The compound falls under the category of diluted magnetic semiconductors, which are materials that exhibit both magnetic and semiconducting properties. This dual functionality is particularly useful in advanced electronic applications.
The synthesis of gadolinium arsenide can be achieved through several methods, with the most common being chemical vapor transport and solid-state reactions.
Methods:
Technical Details:
Gadolinium arsenide crystallizes in the zinc blende structure, which is a face-centered cubic lattice arrangement.
This crystalline structure contributes to its semiconducting properties by allowing for efficient electron mobility.
Gadolinium arsenide can participate in various chemical reactions, particularly those involving its oxidation or reduction states.
These reactions highlight the compound's reactivity and potential applications in chemical processes.
The mechanism by which gadolinium arsenide operates as a semiconductor involves its band structure and electron mobility characteristics.
Gadolinium arsenide exhibits several notable physical and chemical properties:
Gadolinium arsenide has several scientific and technological applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: